

cimifugin treatment duration optimization

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Cimifugin

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Cimetidine Dosing and Treatment Duration

The table below summarizes the standard dosing and treatment durations for cimetidine's primary indications, as established in clinical trials [1].

Indication	Recommended Adult Dose	Treatment Duration	Key Clinical Trial Findings (Healing Rates)
Active Duodenal Ulcer	800 mg at bedtime <i>or</i> 300 mg four times daily <i>or</i> 400 mg twice daily [2] [1]	Up to 4-8 weeks [3] [1]	At 4 weeks: ~75-80% with 800 mg bedtime dose [1].
Benign Gastric Ulcer	300 mg four times daily <i>or</i> 800 mg at bedtime [1]	6 weeks [1]	At 6 weeks: 66% (300 mg 4x/day) vs 45% (placebo); 76% (800 mg bedtime) vs 55% (placebo) [1].
GERD (Erosive Esophagitis)	800 mg twice daily <i>or</i> 400 mg four times daily [1]	Up to 12 weeks [1]	At 12 weeks: 60-66% healing vs 36-42% with placebo [1].
Pathological Hypersecretion	300 mg four times daily (may be increased) [4]	As long as clinically required [4]	Dosing must be adjusted to individual patient needs [4].

Indication	Recommended Adult Dose	Treatment Duration	Key Clinical Trial Findings (Healing Rates)
Over-the-Counter Use	200 mg (OTC formulation)	May be used for up to 14 days continuously unless directed by a doctor [3].	For prevention, take 30 minutes before eating or drinking [3].

Key Experimental Protocols & Considerations

For researchers designing studies on cimetidine, here are key methodologies and factors drawn from clinical practice and research.

Pharmacokinetic Profiling

Understanding cimetidine's pharmacokinetics is fundamental for dosing regimen design [5].

- **Key Parameters:** A typical study involves administering a single oral or intravenous dose to subjects and collecting serial blood and urine samples to determine:
 - **Bioavailability:** Approximately 60-70% [4] [6].
 - **Elimination Half-life:** Approximately 2 hours [1] [4].
 - **Route of Elimination:** Primarily renal, with 48-77% of an intravenous dose excreted unchanged in urine [5] [4].
- **Special Population Consideration:** Dose reduction is required in patients with renal impairment (e.g., 50% of dose for GFR 10-50 mL/min) [2].

Drug-Drug Interaction Studies

Cimetidine is a known inhibitor of multiple cytochrome P450 (CYP) enzymes (including CYP1A2, 2C9, 2D6, and 3A4), which can lead to increased plasma levels of co-administered drugs [2] [6].

- **Common Protocol:** A crossover study comparing the pharmacokinetics of a substrate drug (e.g., warfarin, theophylline, phenytoin) administered alone and after pre-treatment with cimetidine for several days [2].

- Clinical Impact:** This interaction is clinically significant. For example, cimetidine augments the hypoprothrombinemic effect of warfarin and can cause significant sinus bradycardia when combined with metoprolol [2].

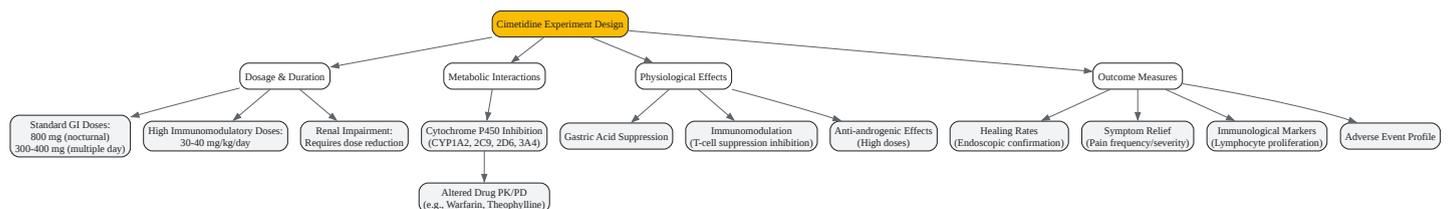
Immunomodulatory Effect Assessment

High-dose cimetidine (30-40 mg/kg/day) has been investigated for off-label uses like treating recalcitrant warts, leveraging its immunomodulatory properties [2] [7].

- Study Design:** Often an open-label or placebo-controlled trial. A typical protocol involves:
 - Dosing:** 30-40 mg/kg/day, administered in two divided doses [7].
 - Duration:** 3 to 6 months, with assessment for lesion resolution [7].
 - Safety Monitoring:** Specifically monitor for anti-androgenic effects like gynecomastia, which is a known, reversible side effect of high doses [2] [7].

Cimetidine Research Factors Workflow

The following diagram outlines the key interconnected factors to consider when designing cimetidine experiments, highlighting the relationship between dosage, metabolic interactions, and physiological effects.



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Frequently Asked Questions for Researchers

Q1: What is the evidence for using cimetidine as an immunomodulator in oncology research? A1:

Studies, including some randomized controlled trials, have explored cimetidine's potential in cancer, particularly colorectal cancer. Proposed mechanisms include inhibition of cancer cell proliferation, stimulation of lymphocyte activity by blocking T-suppressor cell function, and inhibition of histamine's role as a tumor growth factor [8]. Pre-operative use has been shown to help preserve non-specific immune function following surgery [8].

Q2: How does cimetidine's drug interaction profile compare to other H2 receptor antagonists? A2:

Cimetidine's inhibition of cytochrome P450 enzymes is more pronounced than that of other H2 receptor antagonists like ranitidine, famotidine, and nizatidine. This is a key differentiator and means that clinically significant drug interactions are more likely with cimetidine [2].

Q3: What are critical safety parameters to monitor in prolonged high-dose cimetidine studies? A3:

Key monitoring should include:

- **Renal Function:** Serum creatinine levels, as cimetidine can cause a reversible elevation [2].
- **Endocrine Effects:** Signs of gynecomastia or impotence in males, as these are known anti-androgenic effects of high doses (e.g., >5 g/day) [2].
- **Hepatic Function:** Liver enzyme tests, as rare cases of hepatitis have been reported [2] [6].
- **Hematological Parameters:** Complete blood counts, as there are rare reports of bone marrow suppression [2].

Q4: How should cimetidine be administered in relation to other oral investigational drugs? A4:

Due to its effect on gastric pH and the potential for binding other drugs, it is generally recommended to avoid administering other medications within 2 hours before or after cimetidine. This is especially critical for drugs like ketoconazole and itraconazole that require low gastric pH for absorption [3] [6].

How to Proceed with Cimifugin Research

Since specific data on **cimifugin** is unavailable, I suggest these approaches to continue your work:

- **Verify the Compound Name:** Confirm that "**cimifugin**" is the correct subject of your research.
- **Broaden Your Search:** Look for information on **cimifugin** in **traditional medicine contexts**, particularly related to Chinese herbal medicine, as it is a known natural product.
- **Consult Specialized Databases:** Use scientific databases like **SciFinder, PubMed, or Google Scholar** to search directly for "**cimifugin**" and its potential applications.

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References

1. Cimetidine Tablets: Package Insert / Prescribing Information [drugs.com]
2. Cimetidine - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]
3. Cimetidine Uses, Side Effects & Warnings [drugs.com]
4. Cimetidine: Uses, Interactions, Mechanism of Action [go.drugbank.com]
5. Pharmacokinetics of cimetidine after single doses and ... [pubmed.ncbi.nlm.nih.gov]
6. Cimetidine - Wikipedia [en.wikipedia.org]
7. Cimetidine: A Safe Treatment Option for Cutaneous Warts in Pediatric... [pmc.ncbi.nlm.nih.gov]
8. Cimetidine (Tagamet®) [themossreport.com]

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